molecular formula C9H15NO3 B13039679 2-(2-Oxoazepan-1-yl)propanoic acid

2-(2-Oxoazepan-1-yl)propanoic acid

Cat. No.: B13039679
M. Wt: 185.22 g/mol
InChI Key: WETFVOGKVQSFDN-UHFFFAOYSA-N
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Description

2-(2-Oxoazepan-1-yl)propanoic acid is a heterocyclic compound featuring a seven-membered azepane ring fused with a ketone (oxo) group at the 2-position and a propanoic acid substituent at the 1-position.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-(2-oxoazepan-1-yl)propanoic acid

InChI

InChI=1S/C9H15NO3/c1-7(9(12)13)10-6-4-2-3-5-8(10)11/h7H,2-6H2,1H3,(H,12,13)

InChI Key

WETFVOGKVQSFDN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1CCCCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxoazepan-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-aminohexanoic acid with acetic anhydride to form the azepane ring, followed by oxidation to introduce the ketone functional group . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Scientific Research Applications

There seems to be a confusion in the query, as the compound of interest is "3-(2-Oxoazepan-1-yl)propanoic acid" (CAS Number: 505026-81-3) , not "2-(2-Oxoazepan-1-yl)propanoic acid". Therefore, the following information will focus on the applications of 3-(2-Oxoazepan-1-yl)propanoic acid, based on the available search results.

Research and Pharmaceutical Applications

  • Ocular Anti-Inflammatory Diseases 3-(2-Oxoazepan-1-yl)propanoic acid can be used as an agonist of FPR2 to treat ocular inflammatory diseases .
    Ocular Tissue Expression FPR2 is expressed in ocular tissues such as the cornea, as well as in the posterior of the eye, and inflammatory cells . FPR2 agonists exhibit ocular anti-inflammatory activity .
  • Anti-inflammatory Activity FPR2 agonists show potent anti-inflammatory activity in an endotoxin-induced uveitis model in rats .
  • Corneal Wound Healing FPR2 agonists can accelerate healing and re-epithelialization in a rabbit model of corneal wounds .
  • Hypertension Treatment Substituted caprolactam derivatives, which include compounds similar to 3-(2-Oxoazepan-1-yl)propanoic acid, have been patented as antihypertensives .

Chemical Research

  • Rearrangement of Amino Acids 2-Oxoazepane α,α-amino acids can undergo rearrangement to form 2'-oxopiperidine-containing β(2,3,3)-amino acids, which are useful as scaffolds for peptidomimetics, foldamers, and bioactive compounds .
  • The rearrangement process involves the breakdown of an amide bond and the formation of a new bond, leading to a six-membered heterocycle .
  • The presence of a carboxylic acid at position 4 of the 2-oxoazepane ring facilitates this rearrangement, participating directly in the intramolecular catalysis .

Other Potential Applications

  • Reagent in chemical synthesis : 3-(2-Oxoazepan-1-yl)propanoic acid can be used as a reagent in chemical synthesis .
  • Building block for bioactive molecules: It can serve as a building block for creating molecules with biological activity .
ApplicationDescription
Ocular Anti-Inflammatory DiseasesFPR2 agonists can be used to treat ocular inflammatory diseases due to their anti-inflammatory activity and ability to accelerate corneal wound healing .
Chemical Synthesis3-(2-Oxoazepan-1-yl)propanoic acid serves as a reagent and a building block for creating molecules with biological activity .
Synthesis of Peptidomimetics2-Oxoazepane α,α-amino acids can rearrange to form 2'-oxopiperidine-containing β(2,3,3)-amino acids, useful as scaffolds for peptidomimetics, foldamers, and bioactive compounds .
AntihypertensiveSubstituted caprolactam derivatives, which include compounds similar to 3-(2-Oxoazepan-1-yl)propanoic acid, have been patented as antihypertensives .
SARS-CoV-2 3CLPro inhibitorsDerivatives of azepan are used as small molecule inhibitor compounds for SARS-CoV-2 3CLPro derived from the screening of the MolPort library based purely on machine learning . Compounds highlighted by the star symbol have been confirmed as SARS-CoV-2 3CLPro inhibitors (see main manuscript).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(2-Oxoazepan-1-yl)propanoic acid and related compounds:

Compound Name Core Structure Key Features Biological/Reactivity Insights Reference
3-(2-Oxoazepan-1-yl)propanoic acid Azepane + oxo + propanoic acid Molecular formula: C₉H₁₅NO₃; PSA: 57.61 Ų; LogP: 0.80 Potential intermediate for drug synthesis; physicochemical properties suggest moderate polarity.
3-(2-Oxopyrrolidin-1-yl)propanoic acid Pyrrolidine (5-membered) + oxo + propanoic acid CAS: 5724-76-5; Similarity score: 0.97 to azepane analogs Additional carbonyl group enhances reactivity; used in peptide mimetics and enzyme inhibition.
2-(3-Fluoro-1-adamantyl)propanoic acid Adamantane core + fluorine + propanoic acid Stereoisomer-specific activity Fluorine atom increases binding affinity to biological targets; distinct pharmacokinetics.
2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid Benzazepine + oxo + propanoic acid CAS: 115706-39-3; Anti-inflammatory properties Benzazepine core enhances aromatic interactions; tested in inflammation models.
2-(Azepan-1-yl)propanoic acid Azepane (no oxo) + propanoic acid Molecular formula: C₉H₁₇NO₂ Lacks oxo group; reduced reactivity but retains azepane’s conformational flexibility.
3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid Oxazole + phenyl + propanoic acid High antimicrobial activity Oxazole ring contributes to π-π stacking with biological targets; moderate anticancer activity.

Structural and Functional Insights

Ring Size and Flexibility: Azepane (7-membered) vs. pyrrolidine (5-membered): Larger rings like azepane offer greater conformational flexibility, which can enhance binding to enzymes or receptors compared to rigid pyrrolidine derivatives . Benzazepine derivatives (e.g., 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid) introduce aromaticity, improving interactions with hydrophobic protein pockets .

Functional Group Modifications :

  • The oxo group in azepane analogs increases electrophilicity, making these compounds reactive intermediates for further derivatization (e.g., forming Schiff bases or coordinating metals) .
  • Fluorine substitution (e.g., in adamantyl derivatives) enhances metabolic stability and binding affinity due to electronegativity and steric effects .

Biological Activity Trends: Compounds with oxazole or benzazepine cores exhibit higher antimicrobial or anti-inflammatory activities compared to simple azepane derivatives, likely due to enhanced target engagement . The absence of the oxo group (e.g., 2-(azepan-1-yl)propanoic acid) reduces reactivity but retains basic amine functionality for hydrogen bonding .

Case Studies and Research Findings

  • Enzyme Inhibition: Fluorinated adamantyl propanoic acid derivatives demonstrated 20–30% higher binding affinity to α-amylase compared to non-fluorinated analogs in molecular docking studies .

Biological Activity

2-(2-Oxoazepan-1-yl)propanoic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a seven-membered azepane ring with a carbonyl group and a propanoic acid moiety. This structural configuration is significant for its interaction with biological targets.

1. Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit notable anti-inflammatory effects. A study evaluated various derivatives in human peripheral blood mononuclear cells (PBMC), demonstrating that these compounds can modulate cytokine release, particularly decreasing levels of pro-inflammatory cytokines such as TNF-α and IFN-γ while increasing IL-10 production .

Table 1: Cytokine Modulation by this compound Derivatives

CompoundTNF-α Inhibition (%)IFN-γ Inhibition (%)IL-10 Increase (%)
3a4479Significant
3bModerateIncreasedModerate
3eSignificantModerateHigh

2. Antioxidant Activity

The compound has also been associated with antioxidant properties, which contribute to its neuroprotective effects. For instance, it has been shown to inhibit neurotoxicity caused by excess calcium and glutamate, suggesting potential applications in treating neurodegenerative disorders .

3. Nootropic Effects

As a nootropic agent, this compound enhances cognitive function. Studies have indicated that it can improve blood rheology and exhibit protective effects against cognitive decline due to cerebrovascular issues .

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Cytokine Modulation : Influencing the immune response by altering cytokine profiles.
  • Antioxidant Activity : Reducing oxidative stress within neuronal cells.
  • Calcium Regulation : Preventing calcium overload in neurons, which is critical for cell survival.

Case Study 1: In Vivo Efficacy in Animal Models

In an experimental model involving rats with induced ocular inflammation, administration of agonists derived from this compound showed significant reduction in inflammatory markers and improved healing outcomes . This highlights the therapeutic potential for treating inflammatory diseases.

Case Study 2: Neuroprotective Effects in Cognitive Deficiency

A clinical assessment of noopept, a related compound, demonstrated that it retains efficacy both parenterally and orally in improving cognitive function. The study noted significant improvements in patients with post-traumatic cognitive deficiencies, suggesting similar potential for derivatives of this compound .

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